molecular formula C5H16Cl2N2 B073643 Cadaverine dihydrochloride CAS No. 1476-39-7

Cadaverine dihydrochloride

Cat. No. B073643
CAS RN: 1476-39-7
M. Wt: 138.64 g/mol
InChI Key: FGNLEIGUMSBZQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cadaverine dihydrochloride involves metabolic engineering of microorganisms such as Escherichia coli to overproduce cadaverine from glucose mineral salts medium. By inactivating cadaverine degradation pathways and amplifying the cadA gene responsible for converting L-lysine to cadaverine, significant yields can be achieved. Such bio-based production from renewable feedstock offers a sustainable alternative to petroleum-based synthesis, highlighting the importance of genetic and enzymatic strategies in optimizing production processes (Qian et al., 2011).

Molecular Structure Analysis

The molecular structure of cadaverine dihydrochloride has been elucidated using X-ray crystallography. The crystal structure reveals a highly pseudo-symmetric assembly with cadaverine molecules exhibiting an all-trans conformation, albeit with slightly bent carbon backbones. This structural insight is crucial for understanding the compound's interaction with other molecules and its behavior under various conditions (Ramaswamy & Murthy, 1992).

Chemical Reactions and Properties

Cadaverine dihydrochloride participates in various chemical reactions, especially in forming complexes with other compounds. Its reactivity is essential for applications in polymer synthesis, where it acts as a monomer or cross-linking agent. The compound's chemical properties, including its ability to form stable complexes with metals and its role in initiating polymerization reactions, make it a valuable chemical building block (Wang et al., 2011).

Physical Properties Analysis

Cadaverine dihydrochloride's physical properties, such as solubility, melting point, and crystalline structure, are critical for its handling and application in industrial processes. Its solubility in water and various organic solvents determines its utility in different reaction media, while its melting point and crystalline form affect its storage and stability (Ramaswamy & Murthy, 1992).

Chemical Properties Analysis

The chemical properties of cadaverine dihydrochloride, including its reactivity with other compounds and its stability under various conditions, are central to its applications in materials science and bioengineering. Its role as a precursor for the synthesis of polymers and other high-value chemicals underscores the importance of understanding its chemical behavior and how it can be modified or utilized in synthetic pathways (Wang et al., 2011).

Scientific Research Applications

Crystal Structure Analysis

  • A study by Ramaswamy and Murthy (1992) determined the structure of cadaverine dihydrochloride monohydrate using X-ray crystallography, revealing a highly pseudo-symmetric crystal with two molecules of cadaverine and water channels along the short b axis (Ramaswamy & Murthy, 1992).

Bio-Based Production

  • Qian, Xia, and Lee (2011) reported on the metabolic engineering of Escherichia coli for bio-based production of cadaverine, which is a sustainable alternative to petroleum-based synthesis (Qian, Xia, & Lee, 2011).

Spectrofluorimetric Method Development

  • Traoré et al. (2017) developed a spectrofluorimetric method for determining cadaverine in fish tissue, contributing to food safety and quality control (Traoré et al., 2017).

Role in Fermented Foods

  • Mey et al. (2014) evaluated the formation of N-Nitrosopiperidine from cadaverine during dry fermented sausage production, highlighting the importance of understanding cadaverine's role in food processing (Mey et al., 2014).

Enzymatic Biotransformation for Industrial Chemicals

  • Kim et al. (2015) optimized the bioconversion of lysine to cadaverine using whole-cell biocatalysts, which is significant for industrial chemical production (Kim et al., 2015).

Role in Plant Alkaloid Biosynthesis

  • Fraser, Robins, and Sheldrake (1988) explored the incorporation of cadaverine into quinolizidine alkaloids in plants, contributing to our understanding of plant defense mechanisms and pharmacological properties (Fraser, Robins, & Sheldrake, 1988).

Applications in pH-Responsive Polymers

  • Wang et al. (2011) synthesized and studied pH-responsive polymers with cadaverine side groups, which have potential applications in material science (Wang et al., 2011).

Use in Bio-Based Diisocyanates

  • Wang et al. (2021) reported on improving cadaverine production in engineered Escherichia coli and its application in synthesizing bio-based diisocyanates, highlighting its potential in sustainable material production (Wang et al., 2021).

Safety And Hazards

It is recommended to avoid breathing dust/ fume/ gas/ mist/ vapours/ spray of Cadaverine dihydrochloride . It is also advised to wash skin thoroughly after handling and use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn while handling it .

Future Directions

Recent studies showed that changes to the gut microbiome alter the microbiome-derived metabolome, potentially promoting carcinogenesis in organs that are distal to the gut . Cadaverine production seems to be a regulator of early breast cancer .

properties

IUPAC Name

pentane-1,5-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.2ClH/c6-4-2-1-3-5-7;;/h1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNLEIGUMSBZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061720
Record name 1,5-Pentanediamine, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cadaverine dihydrochloride

CAS RN

1476-39-7
Record name Cadaverine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Pentanediamine, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,5-Pentanediamine, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-pentane-1,5-diyldiammonium dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.566
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Record name CADAVERINE DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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